(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone

Physicochemical Property Process Chemistry Solubility

This substituted aminobenzophenone is a critical building block for benzodiazepine therapeutics like oxazepam and lorazepam. Its 5-methoxy and 4'-chloro substitution pattern ensures correct regiochemistry and eliminates downstream synthetic issues caused by analogs. With an 88% documented yield and 6-fold higher solubility than the 5-chloro analog, it enables robust, cost-effective process development and easier purification at mild conditions.

Molecular Formula C14H12ClNO2
Molecular Weight 261.7 g/mol
CAS No. 91713-54-1
Cat. No. B042904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
CAS91713-54-1
Synonyms2-(4-Chlorobenzoyl)-4-methoxyaniline; 
Molecular FormulaC14H12ClNO2
Molecular Weight261.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3
InChIKeyMIQUXYBYLZSOIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (CAS 91713-54-1): A Key Intermediate for Benzodiazepine Synthesis


As a substituted aminobenzophenone, (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (CAS 91713-54-1) is a critical building block in medicinal chemistry, most notably as an intermediate in the synthesis of benzodiazepine-class therapeutics . The compound, also known as 2-(4-Chlorobenzoyl)-4-methoxyaniline, features a core benzophenone structure with a 4-chlorophenyl and a 2-amino-5-methoxyphenyl moiety [1]. Its physicochemical profile includes a molecular weight of 261.7 g/mol and a melting point of 73-75.5 °C, making it a solid at room temperature with moderate solubility in organic solvents .

Why (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone Cannot Be Substituted with Common Aminobenzophenone Analogs


Simple substitution of this compound with a closely related aminobenzophenone, such as the phenyl or 5-chloro analog, will alter the reaction kinetics and physicochemical properties, potentially causing a cascade of issues in downstream synthesis. The specific electronic and steric effects conferred by the 5-methoxy and 4'-chloro substituents are crucial for the regioselective cyclization steps in benzodiazepine formation. Quantifiable differences in melting point, solubility, and pKa between these analogs underscore that this is not a generic building block; its precise substitution pattern is a critical design feature for successful synthesis and purification .

Quantitative Differentiation of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone Against Key Analogs


Melting Point: 6-Fold Higher Solubility Compared to Dichloro Analog

The target compound exhibits a melting point of 73-75.5 °C, which is intermediate between its phenyl (50-52 °C) and 5-chloro (120.5-121 °C) analogs . This difference is not merely academic; it reflects a tangible advantage in aqueous processability. The calculated aqueous solubility of the target compound is 0.026 g/L at 25 °C, which is approximately 6-fold higher than the 0.0043 g/L reported for the 5-chloro analog . This increased solubility can facilitate work-up and reduce the need for strong organic solvents in certain synthetic steps.

Physicochemical Property Process Chemistry Solubility

pKa Difference: Predicted 1.24 Log Unit Shift Alters Reactivity at Physiological pH

The predicted acid dissociation constant (pKa) for the target compound is 0.61±0.10, while the corresponding value for the 5-chloro analog is -0.63±0.10 . This represents a difference of 1.24 log units, indicating a significantly lower acidity for the conjugate acid of the target molecule's amino group. This difference in basicity can influence reaction kinetics in acid-catalyzed steps and may also affect binding interactions if the molecule is used in a biological assay.

Physicochemical Property Reactivity pKa

Synthetic Yield: Documented 88% Yield Establishes a Benchmark for Procurement

A specific synthetic route for (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone has been documented with a reported yield of 88% . This establishes a clear quantitative benchmark for process chemists. When sourcing this intermediate, a vendor's technical grade should be evaluated against this reported yield to ensure the material's quality and reactivity meet expectations for a critical synthetic step. This data point provides a tangible, performance-based metric for procurement decisions beyond simple purity.

Synthetic Chemistry Process Efficiency Yield

Melting Point: 23°C Lower Than Chloro Analog Facilitates Easier Purification

The target compound's melting point of 73-75.5 °C is significantly lower than the 120.5-121 °C observed for the 5-chloro analog . This nearly 50°C difference means the target compound can be melted and recrystallized under milder conditions, which is a critical advantage during purification. It reduces the risk of thermal degradation and allows for a wider selection of recrystallization solvents, streamlining the final stages of synthesis.

Physicochemical Property Purification Melting Point

Best-Fit Applications for (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone Based on Evidence


Benzodiazepine Synthesis (e.g., Oxazepam, Lorazepam)

This compound is a specifically validated intermediate for synthesizing the benzodiazepine scaffold, notably for drugs like oxazepam and lorazepam . Its substitution pattern is not accidental; the 4'-chloro and 5-methoxy groups are required for the correct regiochemistry in the cyclization step to form the 1,4-benzodiazepine core. Using the 5-chloro analog instead would lead to an incorrect substitution pattern on the final molecule, while the phenyl analog would lack the halogen necessary for subsequent functionalization or for modulating the final drug's pharmacological profile .

Process Development and Scale-Up

The 88% documented synthetic yield and the compound's favorable solubility profile (0.026 g/L, 6-fold higher than the chloro analog) make it an attractive candidate for process development . Its relatively low melting point (73-75.5 °C) compared to the dichloro analog (120.5-121 °C) facilitates purification via recrystallization under milder conditions, reducing thermal stress on the molecule and allowing for more energy-efficient processing . This combination of properties can lower manufacturing costs and improve overall process robustness.

Medicinal Chemistry SAR Studies

The clear, quantifiable differences in pKa (0.61 vs. -0.63) and solubility compared to the 5-chloro analog make this compound an ideal probe for structure-activity relationship (SAR) studies . Researchers exploring the benzodiazepine pharmacophore can use this molecule as a starting point to investigate the impact of the 5-methoxy substituent on binding affinity, metabolic stability, or off-target effects, with the confidence that its physicochemical properties are well-defined and distinct from its close analogs .

Analytical Reference Standard Procurement

The well-characterized physicochemical profile, including a precise melting point range of 73-75.5 °C, and the availability of this compound from vendors at a 95% purity specification, make it suitable for use as an analytical reference standard . When developing and validating HPLC methods for process monitoring or impurity profiling in benzodiazepine synthesis, this compound can serve as a key marker for the starting material or a process-related impurity, ensuring method accuracy and reliability.

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